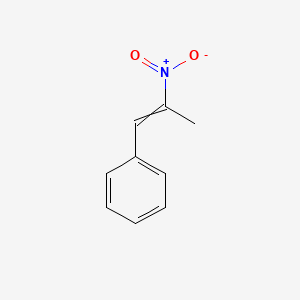

1-Phenyl-2-nitropropene

Description

Henry Reaction (Nitroaldol Condensation) as the Primary Synthetic Route

The Henry reaction is a classic carbon-carbon bond-forming reaction that yields β-nitro alcohols, which can be subsequently dehydrated to form nitroalkenes. wikipedia.orgencyclopedia.pub This method is widely employed for the synthesis of 1-phenyl-2-nitropropene (B101151) due to its versatility and the utility of the resulting product in further chemical transformations. safrole.comsmolecule.com

The condensation of benzaldehyde (B42025) and nitroethane is facilitated by a basic catalyst. wikipedia.org Various bases have been successfully employed, with amine catalysts being particularly common. These include primary amines like methylamine (B109427) and n-butylamine, as well as other bases such as cyclohexylamine (B46788) and ammonium (B1175870) acetate (B1210297). bbgate.comscribd.com

The choice of base and reaction conditions can influence the yield and purity of the final product. For instance, studies have shown that using n-butylamine as a catalyst can result in a 71% yield of this compound. scribd.com Similarly, ammonium acetate has been used to achieve a 63% yield. bbgate.com Different solvents and temperatures are also critical parameters. Reactions are often carried out under reflux conditions in solvents like ethanol (B145695) or isopropanol. bbgate.com

Table 1: Comparison of Base-Catalyzed Henry Reactions for this compound Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Methylamine | Benzaldehyde, Nitroethane | Ethanol or Isopropanol | 40-50°C, 4 hours | 71-81% |

| n-Butylamine | Benzaldehyde, Nitroethane | Neat or Ethanol | Reflux | 70-71% scribd.com |

| Cyclohexylamine | Benzaldehyde, Nitroethane | Glacial Acetic Acid | Reflux, 6 hours | 78% |

| Ammonium Acetate | Benzaldehyde, Nitroethane | Nitroethane | Reflux, 5 hours | 59-63% bbgate.comscribd.com |

The mechanism of the Henry reaction for the synthesis of this compound proceeds through a series of well-defined steps. wikipedia.orgsmolecule.com All stages of the Henry reaction are reversible. wikipedia.org

The reaction is initiated by the deprotonation of nitroethane at the α-carbon by a base. wikipedia.orgwikipedia.org This results in the formation of a resonance-stabilized nitronate anion. encyclopedia.pubwikipedia.org The acidity of the α-proton of nitroalkanes makes this step feasible under basic conditions. wikipedia.org

The nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of benzaldehyde. wikipedia.orgsmolecule.com This carbon-carbon bond-forming step is central to the reaction, leading to the formation of a β-nitro alkoxide intermediate. wikipedia.orgencyclopedia.pub

The β-nitro alkoxide intermediate is subsequently protonated, often by the conjugate acid of the base catalyst, to form a β-nitro alcohol, specifically 1-phenyl-2-nitro-1-propanol. wikipedia.orgwikipedia.org This intermediate can then undergo dehydration, typically facilitated by the reaction conditions (e.g., heat), to yield the final product, this compound. wikipedia.org The removal of water drives the reaction towards the formation of the nitroalkene. wikipedia.org

Advanced Catalytic Systems in this compound Synthesis

Research into the synthesis of this compound has also explored more advanced catalytic systems to improve efficiency, selectivity, and sustainability. Heterogeneous catalysts, for example, offer advantages such as easier separation from the reaction mixture and potential for recycling. One such system employs silica-supported sodium hydrogen sulfate (B86663), which has been shown to achieve yields of 85-90% in toluene (B28343) under reflux. This catalyst can be recovered and reused multiple times without a significant loss of activity.

Other research has investigated the use of metal complexes as catalysts. While some studies focus on different substrates, the principles can be relevant. For instance, copper(II) nitrate (B79036) trihydrate has been used, though with a lower yield of 39% for this compound. The development of chiral metal catalysts is a significant area of research for achieving enantioselective Henry reactions, which is crucial when synthesizing specific stereoisomers of more complex molecules. encyclopedia.pub

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-nitroprop-1-enylbenzene |

InChI |

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

WGSVFWFSJDAYBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 2 Nitropropene

Advanced Catalytic Systems in 1-Phenyl-2-nitropropene (B101151) Synthesis

Heterogeneous Catalysis (e.g., Silica-Supported Catalysts)

The use of heterogeneous catalysts offers significant advantages in chemical synthesis, including easier separation of the catalyst from the reaction mixture, potential for catalyst recycling, and reduced environmental impact. fcterc.gov.ng In the synthesis of this compound, silica-supported catalysts have proven effective.

A sustainable approach utilizes silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) as a recyclable heterogeneous catalyst. fcterc.gov.ng This method facilitates the condensation reaction between benzaldehyde (B42025) and nitroethane. The solid acid catalyst provides Brønsted acid sites which accelerate both the initial condensation and the subsequent dehydration step. The catalyst can be recovered by simple filtration and has been shown to be reusable for up to five cycles without a significant loss of activity, which is beneficial for reducing waste.

| Reactants | Catalyst | Solvent | Conditions | Yield | Source |

| Benzaldehyde, Nitroethane | Silica-supported Sodium Hydrogen Sulfate | Toluene (B28343) | Reflux | 85-90% |

Metal-Mediated Approaches (e.g., Copper(II) Nitrate (B79036) Trihydrate)

Metal-mediated synthesis represents another pathway for producing nitroalkenes. While direct synthesis of this compound using this specific copper salt is not extensively detailed in the provided research, a related reaction highlights the principle. Copper(II) nitrate trihydrate, an inorganic compound with the formula Cu(NO3)2·3H2O, can mediate the reaction of α-Methylcinnamaldehyde with a nitrating agent to form a nitroalkene. atamanchemicals.com This approach, however, can be less practical due to requirements for high temperatures (130°C) and may result in lower yields.

Alternative Synthetic Pathways

Beyond the standard catalyzed condensation, alternative routes to this compound exist, primarily involving variations in the reactants used in condensation reactions or through the nitration of other organic precursors.

Condensation Reactions with Varied Reactants

The foundational Henry reaction can be modified by employing different basic catalysts, which can influence reaction efficiency and yield. bloomtechz.comscribd.com Various amine bases are commonly used to catalyze the condensation of benzaldehyde and nitroethane. wikipedia.orgscribd.com The choice of catalyst and solvent, along with reaction temperature and duration, are critical variables for optimizing the yield and purity of the final product. bloomtechz.com For instance, using n-butylamine as the base is a well-documented method. wikipedia.orgyoutube.com Other amines such as cyclohexylamine (B46788) and ethylenediamine (B42938) have also been successfully used, sometimes in the absence of a solvent (neat reaction). scribd.comgoogle.com

The following table summarizes yields obtained from the condensation of benzaldehyde and nitroethane using different amine catalysts.

| Catalyst | Yield | Source |

| n-Butylamine | 64% | scribd.com |

| Cyclohexylamine | 62% | scribd.com |

| Methylamine (B109427) | <15% | scribd.com |

| Ammonium (B1175870) Acetate (B1210297) | 78% | scribd.com |

Nitration Reactions of Related Unsaturated Hydrocarbons

An alternative synthetic strategy involves the nitration of related hydrocarbon precursors. fcterc.gov.ng One such pathway involves the reaction of phenylacetic acid with nitric acid to produce this compound. fcterc.gov.ng This method provides a different route that leverages the reactivity of nitric acid with a suitable starting material. fcterc.gov.ng However, this approach necessitates careful control over reaction conditions to maximize the yield and prevent the formation of undesired byproducts. fcterc.gov.ng

General nitration chemistry for creating nitro-substituted organic compounds can also involve various nitrating agents. acs.orgresearchgate.net For instance, processes exist for the nitration of hydrocarbon compounds using dilute nitric acid to form nitrated compounds. google.com

Process Optimization and Scalability Considerations in Synthesis

Scaling up the synthesis of this compound from a laboratory setting to a larger production scale introduces several challenges that require process optimization. A crucial factor in the condensation reaction is the continuous removal of water produced as a byproduct. wikipedia.org On a larger scale, this is often accomplished using a Dean-Stark trap in a refluxing solvent like toluene, which forms an azeotrope with water, allowing for its physical separation and driving the reaction toward the product. scribd.com

The choice of synthetic method has significant implications for scalability. For example, a method utilizing tert-butanol/THF has been noted for its high scalability, offering high yields (90%) under ambient conditions. In contrast, metal-mediated syntheses may be less practical for large-scale production due to high energy demands and lower yields.

Furthermore, purification and product stability become more critical at larger scales. acs.org The crude product, a yellow crystalline solid, is often purified by recrystallization from a solvent like ethanol (B145695). scribd.comyoutube.com However, during scale-up, issues such as product decomposition can lead to significantly reduced yields, necessitating careful optimization of workup and isolation procedures to minimize product loss. acs.org

Reactivity and Mechanistic Pathways of 1 Phenyl 2 Nitropropene

Reduction Reactions of 1-Phenyl-2-nitropropene (B101151)

The reduction of this compound can yield different products depending on the reducing agent and reaction conditions employed. The primary products of these reductions are either amino compounds, such as amphetamine, or carbonyl compounds, like phenylacetone (B166967). wikipedia.orgchemicalbook.com

Catalytic hydrogenation is a widely used method for the reduction of this compound. bloomtechz.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst. bloomtechz.com The selectivity of the reaction, which determines the final product, is highly dependent on the choice of catalyst, solvent, and reaction conditions. google.comnih.gov

Several metal catalysts are effective for the hydrogenation of this compound. Palladium on carbon (Pd/C) is a common choice and is used for various hydrogenation reactions, including the reduction of nitro compounds. wikipedia.orgmasterorganicchemistry.com Platinum oxide (Adam's catalyst) and Raney nickel are also frequently employed. wikipedia.orgchemicalbook.com The choice of catalyst can influence the reaction's outcome. For instance, some catalysts may favor the reduction of both the double bond and the nitro group, while others might allow for more selective transformations. wikipedia.orggoogle.com

| Catalyst | Common Abbreviation | Typical Application in P2NP Reduction |

|---|---|---|

| Palladium on Carbon | Pd/C | Reduction of both the nitro group and the double bond to form 1-phenyl-2-aminopropane. wikipedia.orgchemicalbook.com |

| Platinum Oxide | PtO2 (Adam's catalyst) | Used for the reduction of P2NP to 1-phenyl-2-aminopropane. wikipedia.org |

| Raney Nickel | - | Employed in the reduction of P2NP to yield 1-phenyl-2-aminopropane. wikipedia.orgchemicalbook.com |

Catalytic hydrogenation of this compound can lead to the formation of either saturated nitro or amino products. When both the carbon-carbon double bond and the nitro group are reduced, the product is 1-phenyl-2-aminopropane (amphetamine). wikipedia.org This complete reduction is a common outcome with catalysts like palladium, platinum, and Raney nickel. wikipedia.orgchemicalbook.com Under certain conditions, partial reduction can occur, leading to the formation of 1-phenyl-2-nitropropane, where only the double bond is hydrogenated. oup.com

Metal-acid systems provide an alternative route for the reduction of this compound. A common example is the use of iron filings in the presence of an acid, such as hydrochloric acid. wikipedia.orgsciencemadness.org This method, a variation of the Béchamp reduction, is particularly useful for converting aromatic nitro compounds to their corresponding amines. bloomtechz.comwikipedia.orgchem-station.com In the case of P2NP, this reduction can be directed to form an intermediate that hydrolyzes to phenylacetone. wikipedia.orgoup.com The reaction's outcome can be influenced by the acid concentration; lower acid concentrations may favor the formation of the oxime, while higher concentrations tend to produce the ketone. google.com

Hydride-based reducing agents are powerful tools for the reduction of this compound. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent that can reduce both the nitro group and the double bond to yield 1-phenyl-2-aminopropane. wikipedia.orgchemicalbook.com The reaction with LiAlH₄ can sometimes result in the formation of partial reduction products, such as 1-phenyl-2-propanoxime, especially if an excess of the reducing agent is not used. oup.com

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent compared to LiAlH₄. bloomtechz.com It is often used to selectively reduce the carbon-carbon double bond of this compound to form 1-phenyl-2-nitropropane. wikipedia.orgmdma.ch This intermediate can then be further transformed into other compounds. wikipedia.org The efficiency of sodium borohydride reduction can be enhanced by the use of catalysts or mixed solvent systems. erowid.orgutrgv.edu

| Hydride Reagent | Abbreviation | Primary Product from P2NP Reduction | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | 1-Phenyl-2-aminopropane wikipedia.orgchemicalbook.com | A strong reducing agent that reduces both the nitro group and the double bond. |

| Sodium Borohydride | NaBH₄ | 1-Phenyl-2-nitropropane wikipedia.org | A milder reducing agent that selectively reduces the double bond. |

This compound can be converted to the carbonyl compound phenylacetone (1-phenyl-2-propanone). wikipedia.orgchemeurope.comwikipedia.org One common method involves the reduction of the nitropropene to an intermediate, followed by hydrolysis. wikipedia.org For example, reduction with iron and hydrochloric acid forms an intermediate that hydrolyzes to phenylacetone. wikipedia.orgyoutube.com Another pathway involves the initial reduction of the double bond using sodium borohydride to yield 1-phenyl-2-nitropropane, which is then hydrolyzed using hydrogen peroxide and a base like potassium carbonate to give phenylacetone. wikipedia.org This transformation is a key step in certain synthetic routes. chemeurope.com

Mechanistic Investigations of Reduction Pathways

The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation setups like Raney nickel or palladium. wikipedia.orgchemicalbook.com

With powerful hydride reagents like LiAlH₄, the reaction typically proceeds through a complete reduction of both the nitro group and the carbon-carbon double bond to yield 1-phenyl-2-aminopropane (amphetamine). wikipedia.orgchemicalbook.com The proposed mechanism involves the initial reduction of the nitro group to an intermediate nitroso or oxime species, followed by further reduction to the amine. Concurrently, the double bond is hydrogenated.

In contrast, a two-stage reduction is also possible. For instance, reduction with iron in the presence of an acid can yield phenyl-2-propanone. google.com This ketone can then be subjected to reductive amination to produce amphetamine. oup.com Another method involves the reduction of this compound to its corresponding oxime, 1-phenyl-2-propanoxime, which is then further reduced to the amine. oup.com Gas chromatography-mass spectrometry (GC-MS) analysis of reaction mixtures has been instrumental in identifying these intermediates and by-products, thereby elucidating the competing reaction pathways. oup.com

The choice of catalyst and reaction conditions allows for selective reduction. For example, the Béchamp reduction can be used for the selective reduction of the nitro group while preserving other functional groups. bloomtechz.com

Table 1: Products of this compound Reduction

| Reducing Agent/Conditions | Major Product | Reference |

| Lithium aluminum hydride (LiAlH₄) | 1-Phenyl-2-aminopropane | wikipedia.orgchemicalbook.com |

| Sodium borohydride (NaBH₄) followed by hydrolysis | Phenyl-2-propanone | wikipedia.org |

| Iron and acid | Phenyl-2-propanone | google.com |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd) | 1-Phenyl-2-aminopropane | wikipedia.org |

Nucleophilic Addition Reactions

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the nitro group. bloomtechz.com This makes the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This compound is an excellent Michael acceptor. chemicalbook.com In a Michael addition, a nucleophile adds to the β-carbon of the conjugated system. The nitro group effectively stabilizes the resulting carbanion intermediate through resonance, which drives the reaction forward.

A diverse array of nucleophiles can participate in Michael additions with this compound:

Enolates : Derived from ketones and aldehydes, enolates are classic carbon nucleophiles that form a new carbon-carbon bond. The product of this reaction is a 1,5-dicarbonyl compound after subsequent workup.

Thiols : These sulfur nucleophiles readily add to form β-nitro sulfides.

Amines : Primary and secondary amines act as nitrogen nucleophiles, leading to the formation of β-nitro amines.

Grignard Reagents and Organolithium Compounds : These powerful organometallic reagents also add to the β-carbon, creating a new carbon-carbon bond. bloomtechz.com However, the reaction conditions must be carefully controlled to avoid side reactions with the nitro group.

Table 2: Examples of Michael Addition Reactions with this compound

| Nucleophile | Product Type | Reference |

| Enolate | β-Nitro ketone/aldehyde adduct | |

| Thiol | β-Nitro sulfide | |

| Amine | β-Nitro amine | |

| Grignard Reagent | Alkylated β-nitro compound | bloomtechz.com |

| Organolithium Compound | Alkylated β-nitro compound | bloomtechz.com |

Under acidic or basic conditions, water can add across the double bond of this compound. bloomtechz.com This hydration reaction results in the formation of a β-nitro alcohol, specifically 1-phenyl-1-hydroxy-2-nitropropane. This reaction demonstrates the ability of even weak nucleophiles like water to add to the activated double bond. bloomtechz.com

Cycloaddition Reactions

This compound can also participate in cycloaddition reactions, where it acts as an electron-deficient component.

In the Diels-Alder reaction, a [4+2] cycloaddition, this compound serves as an electron-deficient dienophile. bloomtechz.com It reacts with various electron-rich dienes to form six-membered rings. The nitro group acts as a powerful activating group, facilitating the reaction and influencing its regioselectivity. bloomtechz.com This reaction is a valuable tool for the rapid construction of complex cyclic and bicyclic systems. bloomtechz.com

Nitroalkenes, in general, are excellent dipolarophiles in 1,3-dipolar cycloadditions. This is a powerful method for the synthesis of five-membered heterocyclic rings. chesci.comwikipedia.org In these reactions, a 1,3-dipole (a molecule with a delocalized three-atom, four-electron system) reacts with the nitroalkene. chesci.com

A common example involves the reaction with nitrones. chem-station.com The cycloaddition of a nitrone to a nitroalkene like this compound would lead to the formation of an isoxazolidine (B1194047) ring. qu.edu.sa These reactions are often highly stereospecific and provide a route to complex, stereochemically rich heterocyclic compounds. chem-station.com The frontier molecular orbital (FMO) theory is often used to predict the regioselectivity and reactivity in these cycloadditions. chesci.com

Other Significant Transformations

Beyond the primary reactions, this compound (P2NP) is a versatile intermediate capable of undergoing several other significant chemical transformations. These reactions allow for the conversion of the nitroalkene moiety into other valuable functional groups, expanding its utility in organic synthesis. Key transformations include the conversion of the nitro group to a carbonyl and various other functional group interconversions and derivatizations.

The conversion of the nitro group in a nitroalkane to a carbonyl group is a well-established transformation known as the Nef reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the acid hydrolysis of a nitronate salt, which is formed by deprotonating the corresponding nitroalkane. wikipedia.org For this compound, this conversion first requires the reduction of the carbon-carbon double bond to yield 1-phenyl-2-nitropropane. The resulting secondary nitroalkane can then be converted to phenylacetone (1-phenyl-2-propanone), a ketone. wikipedia.org

Several methodologies have been developed to achieve this transformation from this compound to phenylacetone. A common two-step approach involves the initial reduction of the alkene. For instance, sodium borohydride can be used to reduce the double bond, forming 1-phenyl-2-nitropropane, which is then subjected to hydrolysis using hydrogen peroxide and a base like potassium carbonate to yield phenylacetone. wikipedia.orgwikimedia.org

Another prevalent method utilizes iron as the reducing agent in the presence of an acid catalyst such as hydrochloric acid or acetic acid. wikipedia.orgbbgate.com This system reduces the nitroalkene and facilitates the subsequent hydrolysis of an intermediate to form the ketone. wikipedia.orgyoutube.com The reaction with iron powder, a catalytic amount of iron(III) chloride, and concentrated hydrochloric acid in a toluene-water solvent system is a documented procedure for this conversion. bbgate.comyoutube.combbgate.com Other reagents, such as chromium(II) chloride, have also been reported to effectively reduce this compound to phenylacetone in high yield. scribd.com

While the classical Nef reaction involves strong acids like sulfuric acid, which can lead to violent reactions, modern variations offer cleaner transformations. wikipedia.org These can include the use of Lewis acids or oxidative methods. Strong oxidizing agents, such as ozone (ozonolysis) or permanganates, can cleave the nitronate tautomer to form the carbonyl compound. wikipedia.org

Table 1: Methodologies for the Conversion of this compound to Phenylacetone

| Reagents | Intermediate | Product | Yield | Reference(s) |

| 1. Sodium Borohydride (NaBH₄) 2. Hydrogen Peroxide (H₂O₂), Potassium Carbonate (K₂CO₃) | 1-Phenyl-2-nitropropane | Phenylacetone | N/A | wikipedia.org |

| Iron (Fe), Hydrochloric Acid (HCl) or Acetic Acid (CH₃COOH) | Imine (hydrolyzes in situ) | Phenylacetone | N/A | wikipedia.orgyoutube.com |

| Iron (Fe), Iron(III) Chloride (FeCl₃), HCl, Toluene (B28343)/Water | Imine (hydrolyzes in situ) | Phenylacetone | N/A | bbgate.combbgate.com |

| Chromium(II) Chloride (CrCl₂) | N/A | Phenylacetone | 80% | scribd.com |

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various transformations. bloomtechz.comchemicalbook.com This allows for a range of functional group interconversions and the synthesis of diverse derivatives.

Reduction to Amines: A significant transformation is the complete reduction of both the nitro group and the alkene double bond to form 1-phenyl-2-aminopropane, commonly known as amphetamine. wikipedia.orgchemicalbook.com This reduction can be accomplished using a variety of powerful reducing agents. Commonly employed reagents include lithium aluminium hydride (LAH), sodium borohydride, aluminum amalgam, and catalytic hydrogenation with catalysts like Raney nickel, palladium, or platinum (in the form of Adams' catalyst). wikipedia.orgbloomtechz.comchemicalbook.com

Michael Additions: The polarized double bond in this compound makes it an excellent Michael acceptor. chemicalbook.com It readily undergoes nucleophilic addition reactions at the β-carbon. bloomtechz.com This reaction is valuable for forming new carbon-carbon or carbon-heteroatom bonds. A variety of nucleophiles can be used, including:

Enolates, thiols, and amines: These add to the double bond, with the nitro group stabilizing the resulting carbanion intermediate. bloomtechz.com

Organometallic reagents: Grignard reagents and organolithium compounds can also add to the electrophilic double bond, creating new carbon-carbon linkages. bloomtechz.com

Hydration: Under acidic or basic conditions, this compound can undergo hydration. The addition of a water molecule across the double bond results in the formation of a β-nitro alcohol, further functionalizing the molecule. bloomtechz.com

These interconversions highlight the utility of this compound as a versatile building block in organic synthesis, enabling the creation of complex molecules with significant pharmacological interest. bloomtechz.com

Table 2: Summary of Functional Group Interconversions of this compound

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| Full Reduction | LiAlH₄, NaBH₄, Raney Ni, Pd, Pt (Adams' catalyst), Al-Hg | Primary Amine (1-Phenyl-2-aminopropane) | wikipedia.orgbloomtechz.comchemicalbook.com |

| Michael Addition | Enolates, Thiols, Amines | β-Substituted 1-phenyl-2-nitropropanes | bloomtechz.comchemicalbook.com |

| Michael Addition | Grignard Reagents, Organolithium Compounds | C-C bond formation at the β-position | bloomtechz.com |

| Hydration | Acidic or Basic aqueous conditions | β-Nitro alcohol (1-Phenyl-1-hydroxy-2-nitropropane) | bloomtechz.com |

Synthetic Utility and Application As a Chemical Intermediate

Role as a Precursor for Nitrogen-Containing Organic Compounds

1-Phenyl-2-nitropropene (B101151) is a cornerstone in the synthesis of numerous nitrogen-containing organic compounds due to the reactivity of its nitro group. bloomtechz.com The nitro group can be readily reduced to an amine, opening a gateway to a diverse range of valuable molecules. bloomtechz.combloomtechz.com

One of the most prominent applications is the reduction of this compound to produce 1-phenyl-2-aminopropane, also known as amphetamine. wikipedia.orgchemicalbook.com This transformation can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165), Raney nickel, and palladium catalysts. wikipedia.orgsmolecule.com Catalytic hydrogenation, employing hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a common and effective method for this conversion. bloomtechz.com Another approach involves using metal-acid systems, such as iron in the presence of hydrochloric acid. bloomtechz.com

Beyond amphetamine, the reduction of this compound can be tailored to yield other important nitrogenous intermediates. For instance, partial reduction can lead to the formation of 1-phenyl-2-propanone oxime. oup.comresearchgate.net This oxime can then be further reduced to the corresponding amine or hydrolyzed to produce phenylacetone (B166967) (P2P), another key precursor. oup.comdesigner-drug.com The choice of reducing agent and reaction conditions allows for selective synthesis of either the amine, oxime, or ketone. oup.comgoogle.com

The versatility of this compound extends to the synthesis of a variety of other phenethylamine (B48288) derivatives and related compounds. smolecule.com The ability to introduce a nitrogen atom into an organic framework via the reduction of the nitro group makes this compound an invaluable tool for medicinal and pharmaceutical chemistry. bloomtechz.com

Versatility in Building Complex Molecular Architectures

The chemical structure of this compound, featuring a conjugated system with an electron-withdrawing nitro group, imparts a high degree of reactivity that chemists can exploit to construct complex molecular architectures. bloomtechz.comsmolecule.com

The double bond in this compound is susceptible to various addition reactions. bloomtechz.com As an electron-deficient dienophile, it can participate in Diels-Alder reactions, which are powerful [4+2] cycloadditions for the rapid formation of intricate ring systems. bloomtechz.com This capability is crucial for synthesizing polycyclic structures found in many natural products and pharmacologically active molecules.

Furthermore, this compound can undergo Michael additions, where nucleophiles such as enolates, thiols, or amines add to the β-carbon of the nitroalkene. bloomtechz.comsmolecule.com This reaction is a fundamental method for forming new carbon-carbon and carbon-heteroatom bonds, thereby expanding the molecular complexity. The nitro group's ability to stabilize the resulting carbanion intermediate facilitates this reaction. bloomtechz.com

The reaction with organometallic reagents like Grignard reagents and organolithium compounds provides another avenue for creating new carbon-carbon bonds. bloomtechz.com These reagents attack the electrophilic carbon of the double bond, and the resulting products can be further functionalized, offering a flexible strategy for organic synthesis. bloomtechz.com

Intermediate in the Synthesis of Various Specialty Chemicals

The utility of this compound extends beyond pharmaceuticals to the synthesis of a broad range of specialty chemicals. smolecule.combloomtechz.com Its reactive nature makes it a valuable building block in the production of fine chemicals used in various industries. bloomtechz.com

In the agrochemical sector, derivatives of this compound are utilized in the formulation of herbicides and insecticides. bloomtechz.comsmolecule.com The structural motifs accessible from this precursor can be tailored to target specific biological pathways in pests and weeds, contributing to improved crop protection.

The compound also serves as an intermediate in the synthesis of dyes and fragrances. bloomtechz.com The aromatic ring and the potential for further functionalization allow for the creation of chromophoric and odorous molecules. Additionally, this compound and its derivatives are used in the production of polymers, where the nitro group can impart unique properties such as enhanced thermal stability. bloomtechz.com

A significant application of this compound is its conversion to phenylacetone (1-phenyl-2-propanone or P2P). wikipedia.orgscribd.com This is typically achieved through reduction of the nitropropene to the corresponding nitropropane followed by hydrolysis, or through reduction with iron in the presence of an acid. wikipedia.orgunodc.org Phenylacetone is a key precursor in the synthesis of other compounds. wikipedia.orgunodc.org

Participation in Multicomponent Reaction Systems

This compound's reactivity makes it a suitable component in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials.

The electrophilic nature of the double bond in this compound allows it to act as a Michael acceptor in domino reactions. sci-hub.ru For instance, it can react with a thiol and another component in a domino thia-Michael–Henry reaction. sci-hub.ru These types of reactions are valuable for rapidly building molecular complexity from simple starting materials.

Contribution to Chiral Synthesis and Asymmetric Transformations

The development of stereoselective synthetic methods is a major focus in modern organic chemistry, and this compound has proven to be a useful substrate in this area. bloomtechz.com The synthesis of enantiomerically pure compounds is particularly important in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

Recent advancements have enabled the use of this compound in asymmetric synthesis to produce chiral molecules. bloomtechz.com This includes the preparation of chiral amine compounds. medchemexpress.com Asymmetric reduction of this compound using chiral catalysts, such as chiral ruthenium complexes, has been explored to produce chiral 1-phenyl-2-propylamine, although enantiomeric excesses have been modest in some cases. scribd.com

Furthermore, the Henry reaction, used to synthesize this compound itself from benzaldehyde (B42025) and nitroethane, can be performed diastereoselectively to produce specific stereoisomers of the intermediate β-nitro alcohol, (1R,2S)-1-phenyl-2-nitropropanol. mdma.ch This stereocontrol at an early stage is crucial for the synthesis of specific stereoisomers of the final products. The development of dynamic asymmetric resolutions involving thiolane formation from this compound further highlights its utility in creating chiral molecules. sci-hub.ru

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 1-phenyl-2-nitropropene (B101151). chemicalbook.com Techniques such as FTIR, FT-Raman, UV-Vis, and NMR spectroscopy are employed to provide a comprehensive understanding of its molecular architecture. chemicalbook.comnih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. The analysis is typically performed on a solid-phase sample. nih.gov The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the structure.

Key vibrational modes identified in the FTIR spectrum include the asymmetric and symmetric stretching of the nitro (NO₂) group, which are fundamental for confirming its presence. The spectrum also shows absorptions related to the C=C double bond of the propenyl group, which is conjugated with the phenyl ring. Vibrations associated with the aromatic ring and the methyl group are also clearly discernible. researchgate.net A comprehensive spectral analysis, often supported by quantum mechanical computations, allows for the assignment of all major vibrational modes. nih.gov

Table 1: Selected FTIR Spectral Data for this compound This table presents key absorption bands and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |

| 1638 | C=C stretching | researchgate.net |

| 1518 | Asymmetric NO₂ stretching | researchgate.net |

| 1333 | Symmetric NO₂ stretching | researchgate.net |

| 943 | C-H out-of-plane bending | researchgate.net |

| 846 | NO₂ scissoring | researchgate.net |

Complementing FTIR, Fourier Transform Raman (FT-Raman) spectroscopy provides further insight into the vibrational modes of this compound, particularly for non-polar bonds. The FT-Raman spectrum, typically recorded on a solid sample in the 4000–100 cm⁻¹ range, helps to confirm the molecular structure. nih.govresearchgate.net

The strong Raman scattering intensity for the C=C double bond and aromatic ring stretching vibrations makes this technique particularly useful for characterizing the core carbon skeleton of the molecule. The combination of both FTIR and FT-Raman data allows for a more complete and unambiguous assignment of the compound's vibrational characteristics. nih.gov

Table 2: Selected FT-Raman Spectral Data for this compound This table highlights key Raman shifts and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |

| 1638 | C=C stretching | researchgate.net |

| 1594 | C-C aromatic stretching | researchgate.net |

| 1333 | Symmetric NO₂ stretching | researchgate.net |

| 1198 | C-H in-plane bending | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule. nih.gov The spectrum, typically recorded in an ethanol (B145695) solution, reveals information about the conjugated system formed by the phenyl ring, the carbon-carbon double bond, and the nitro group. nih.govresearchgate.net

The UV-Vis spectrum of this compound shows two main absorption peaks. researchgate.net The peak observed at a longer wavelength (around 306 nm) is attributed to the n–π* transition, while the peak at a shorter wavelength (around 223 nm) corresponds to a π–π* transition. researchgate.net These transitions are characteristic of the extensive conjugation in the molecule, and the position of the absorption maxima (λmax) can be influenced by solvent polarity. researchgate.netresearchgate.net Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the charge transfer possibilities within the molecule. nih.gov

Table 3: UV-Vis Spectral Data for this compound in Ethanol This table details the observed absorption maxima and the types of electronic transitions.

| Absorption Maximum (λmax) | Electronic Transition | Source |

| 306 nm | n → π | researchgate.net |

| 223 nm | π → π | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are used to map the carbon-hydrogen framework of the molecule. nih.gov The spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). industry.gov.au

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum shows distinct signals for the protons of the methyl group, the vinyl proton, and the protons of the phenyl ring. industry.gov.au

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound shows signals for the methyl carbon, the carbons of the double bond, and the carbons of the phenyl ring, as well as the carbon attached to the nitro group. industry.gov.au

Table 4: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃ This table presents the chemical shifts (δ) and multiplicities for each unique proton and carbon atom in the structure.

| Spectrum | Chemical Shift (δ) ppm | Multiplicity / Assignment | Source |

| ¹H NMR | 8.09 | s, 1H (Vinyl proton) | industry.gov.au |

| 7.30-7.60 | m, 5H (Phenyl protons) | industry.gov.au | |

| 2.46 | d, 3H (Methyl protons, J = 0.8 Hz) | industry.gov.au | |

| ¹³C NMR | 147.8 | C=C (carbon attached to phenyl group) | industry.gov.au |

| 133.5 | C=C (carbon attached to nitro group) | industry.gov.au | |

| 132.4 | Phenyl C (quaternary) | industry.gov.au | |

| 129.9 | Phenyl CH | industry.gov.au | |

| 128.9 | Phenyl CH | industry.gov.au | |

| 125.9 | Phenyl CH | industry.gov.au | |

| 14.0 | Methyl (CH₃) carbon | industry.gov.au |

s = singlet, d = doublet, m = multiplet, J = coupling constant

Chromatographic Analytical Methods

Chromatographic techniques are essential for separating this compound from starting materials, solvents, and by-products, thereby allowing for its purification and the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the analysis of this compound. unodc.org It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This method is highly effective for assessing the purity of a sample and for identifying volatile impurities or by-products that may be present from the synthesis reaction. industry.gov.auunodc.org

In GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the chromatographic column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or fingerprint, that allows for the definitive identification of the compound based on its mass-to-charge ratio (m/z) and fragmentation ions. unodc.org This technique is also used for impurity profiling, which can help in identifying the specific synthetic route used to produce the compound. unodc.org Certified reference materials are often characterized using GC-based methods to establish purity. industry.gov.auindustry.gov.au

Liquid Chromatography Techniques for Separation and Analysis

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone technique for the separation and quantitative analysis of this compound and its associated substances. semanticscholar.org This method is adept at resolving complex mixtures, making it invaluable for monitoring reaction progress, assessing purity, and quantifying the compound in various matrices.

Research has demonstrated the efficacy of HPLC in separating this compound from its potential precursors and degradation products, such as benzaldehyde (B42025) and nitroethane. The use of specialized columns, for instance, those packed with polystyrene-divinylbenzene, has proven effective in these separations. Such methods can achieve high sensitivity, with limits of detection (LOD) reported to be as low as 0.011 μg/mL, allowing for the quantification of trace-level impurities.

In synthetic applications, HPLC is routinely used to monitor the conversion of reactants and the formation of products. For example, the progress of reactions involving the formation of related nitroalcohols from benzaldehyde and nitroethane has been successfully quantified using HPLC analysis. google.com Furthermore, semipreparative HPLC is employed for the isolation and purification of individual compounds from reaction mixtures, yielding analytically pure substances for further characterization. chem-soc.si

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Details | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | semanticscholar.org |

| Application | Determination of this compound and related substances. | semanticscholar.org |

| Stationary Phase / Column | Polystyrene-divinylbenzene | |

| Separated Compounds | This compound, benzaldehyde, nitroethane | |

| Limit of Detection (LOD) | As low as 0.011 μg/mL |

Other Quantitative Analytical Techniques (e.g., Elemental Analysis for Stoichiometry)

Elemental analysis is a fundamental quantitative technique used to determine the elemental composition (by mass) of a compound. For this compound, this method serves to verify its stoichiometry and assess its purity. The technique provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which can then be compared against the theoretical values calculated from its molecular formula, C₉H₉NO₂.

The theoretical elemental composition of this compound is:

Carbon (C): 66.25%

Hydrogen (H): 5.56%

Nitrogen (N): 8.58%

Oxygen (O): 19.60%

A close correlation between the experimentally determined percentages and the theoretical values confirms the compound's identity and empirical formula. It is a critical quality control measure, where significant deviations (e.g., >0.3%) from the calculated values are indicative of the presence of impurities or contaminants within the sample.

While direct elemental analysis data for this compound is not detailed in the surveyed literature, studies on closely related nitropropene derivatives illustrate the application of this technique. For instance, elemental analysis was used to confirm the composition of newly synthesized bis-1,1'-(2-nitropropenes). researchgate.net The experimental findings were compared with the calculated theoretical values to validate the structure of the target molecules. researchgate.net

Table 2: Example of Elemental Analysis Data for a Related Nitropropene Derivative Data for 1,4-bis((E)-2-nitroprop-1-enyl)benzene (C₁₈H₁₆N₂O₄)

| Element | Theoretical % | Found % | Reference |

| Carbon (C) | 66.65 | 66.39 | researchgate.net |

| Hydrogen (H) | 4.97 | 5.07 | researchgate.net |

| Nitrogen (N) | 8.64 | 8.27 | researchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations and Applications

Density Functional Theory (DFT) has been a primary tool for the computational analysis of 1-phenyl-2-nitropropene (B101151). Various functionals, such as B3LYP and B3PW91, combined with different basis sets like 6-311+G(d,p) and 6-311++G(d,p), have been employed to model its properties. nih.govresearchgate.net

Prediction of Molecular Geometries and Conformational Analysis

DFT calculations have been successfully used to predict the molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net Conformational analysis using methods like the B3LYP functional with the 6-311+G(d,p) basis set has identified the most stable conformers of the molecule. nih.govresearchgate.net These studies reveal that the molecule's stability is influenced by the rotational orientation of the phenyl and nitro groups. Two stable conformers with the lowest energy have been identified and utilized for further computational analyses. nih.gov

The calculated geometric parameters are generally in good agreement with experimental data where available. For instance, the C-C bond lengths within the aromatic ring are calculated to be between 1.38 and 1.39 Å, consistent with the delocalized nature of the π-electrons. researchgate.net The C12=C14 double bond in the propene substituent is calculated to be around 1.342 Å (B3LYP), close to the experimental value of 1.33 Å. researchgate.net The C-C single bonds connecting the propene group to the phenyl ring are longer, at approximately 1.48 Å. researchgate.net

| Bond | HF/6-311+G(d,p) | B3LYP/6-311+G(d,p) | B3PW91/6-311+G(d,p) | Experimental |

|---|---|---|---|---|

| C12=C14 | 1.320 | 1.342 | 1.342 | 1.33 |

| C3-C12 | - | 1.480 | - | - |

| C14-C18 | - | 1.480 | - | - |

| C-H (ring) | 1.08-1.09 | 1.08-1.09 | 1.08-1.09 | - |

| N-O | 1.188 | - | - | - |

Electronic Structure Properties (HOMO-LUMO Orbital Analysis, Charge Transfer)

The electronic properties of this compound have been elucidated through the analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr

HOMO-LUMO mappings reveal the potential for charge transfer within the molecule. nih.gov The HOMO is typically localized on the phenyl ring and the C=C double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is concentrated on the nitro group, making it the likely site for nucleophilic attack. This distribution facilitates intramolecular charge transfer from the phenyl ring to the nitro group. researchgate.net The energy gap for this compound has been calculated, and a smaller gap generally implies higher reactivity. dergipark.org.tr

| Parameter | Gas Phase (eV) | Ethanol (B145695) (eV) |

|---|---|---|

| E HOMO | -7.1987 | -7.0537 |

| E LUMO | -2.8832 | -2.9931 |

| Energy Gap (ΔE) | 4.3155 | 4.0606 |

Reaction Mechanism Elucidation and Transition State Modeling

While specific DFT studies on the detailed reaction mechanisms involving this compound are part of broader research into similar compounds, the principles of transition state modeling are applicable. mdpi.comnih.gov DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and the elucidation of the most favorable reaction pathways. For instance, in reactions like the Henry reaction used for its synthesis, DFT could model the deprotonation of nitroethane and its subsequent nucleophilic attack on benzaldehyde (B42025). wikipedia.org Similarly, for cycloaddition reactions, DFT can predict the stereochemical and regiochemical outcomes by analyzing the energies of different transition state structures. mdpi.com

Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Function)

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors. The electrophilicity index (ω) is a measure of a molecule's ability to accept electrons. nih.govgrowingscience.com For this compound, a significant electrophilicity index suggests it can act as a good electrophile, which is consistent with its reactivity as a Michael acceptor. nih.gov

The Fukui function is another important local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net Analysis of the Fukui function for this compound can pinpoint the specific atoms most susceptible to attack, providing a more detailed picture of its reactivity than HOMO-LUMO analysis alone. nih.gov

Natural Bond Orbital (NBO) Analysis for Inter- and Intra-molecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization and hyperconjugative interactions within a molecule. researchgate.netuni-muenchen.de For this compound, NBO analysis has been used to understand the stability arising from intramolecular charge transfer (ICT). researchgate.net

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations have proven to be a valuable tool for predicting and interpreting the spectroscopic properties of this compound. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been employed to calculate the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net

Thermodynamic Property Calculations (e.g., Heat Capacity, Entropy, Enthalpy)

Theoretical calculations have been employed to determine the thermodynamic properties of this compound at various temperatures. These studies, utilizing quantum mechanical computations, provide insights into the chemical reactivity and stability of the molecule. tandfonline.com A significant investigation was conducted using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate the heat capacity (C), entropy (S), and enthalpy (H) of the molecule. nih.govresearchgate.net

The calculations revealed a direct correlation between temperature and the values of these thermodynamic properties. As the temperature increases, the heat capacity, entropy, and enthalpy also increase. researchgate.net This relationship indicates the continuous and consistent nature of the molecule's chemical reactivity and its considerable chemical hardness. tandfonline.com

The correlation between these thermodynamic properties and temperature has been modeled using quadratic formulas, yielding high correlation factors (R²). The respective R² values for heat capacity, entropy, and enthalpy were found to be 0.99987, 0.9973, and 0.9999. researchgate.net This demonstrates a predictable and consistent relationship between the molecule's energy state and temperature.

The specific calculated values for heat capacity, entropy, and enthalpy at different temperatures are presented in the table below. researchgate.net

| Temperature (K) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) | Enthalpy (kcal/mol) |

| 100.00 | 23.03 | 79.56 | 2.01 |

| 200.00 | 38.07 | 99.43 | 4.96 |

| 298.15 | 52.88 | 117.20 | 9.40 |

| 300.00 | 53.16 | 117.53 | 9.50 |

| 400.00 | 67.72 | 135.53 | 15.54 |

| 500.00 | 79.29 | 152.22 | 22.88 |

| 600.00 | 88.00 | 167.39 | 31.24 |

| 700.00 | 94.67 | 181.21 | 40.38 |

Data sourced from quantum computational calculations at the B3LYP/6-311+G(d,p) level. researchgate.net

Further analysis of different conformers of this compound showed that variations in the dihedral angle influence these thermodynamic parameters, indicating a delicate balance between the molecular structure and its thermodynamic stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. physchemres.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks by analyzing the electron density. physchemres.orgdergipark.org.tr The MEP map uses a color-coded system to represent different electrostatic potential values: red indicates regions of high electron density (electronegative, susceptible to electrophilic attack), while blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). mdpi.com

For this compound, MEP analysis has been performed to understand its local reactivity. nih.gov The MEP map reveals specific charge localizations that are critical to the molecule's chemical behavior. researchgate.net

Key Findings from MEP Analysis:

Electronegative Regions: The most significant negative potential is localized on the oxygen atoms of the nitro group. This region, depicted in red, is the primary site for electrophilic attack. physchemres.orgmdpi.com

Electropositive Regions: A significant positive potential is observed around the hydrogen atoms of the phenyl ring and the methyl group. These blue-colored areas are susceptible to nucleophilic attack. physchemres.orgmdpi.com

Influence of Substituents: The nitropropenyl group strongly influences the charge distribution across the molecule. A significant positive electrostatic component is noted on the carbon atom (C4) bearing the nitropropenyl group, which is an unusual feature for such interactions and contributes to the molecule's reactivity. researchgate.netresearchgate.net

Advanced Research and Emerging Directions in 1 Phenyl 2 Nitropropene Chemistry

Applications in Flow Chemistry for Continuous Synthesis

The integration of flow chemistry has begun to revolutionize the synthesis of 1-phenyl-2-nitropropene (B101151), offering a shift from traditional batch processing to continuous, automated platforms. fcterc.gov.ng This methodology presents a significant advancement for both laboratory-scale research and industrial-scale production. fcterc.gov.ng Continuous-flow reactors enable rapid screening and optimization of reaction parameters such as temperature, pressure, and reagent stoichiometry, leading to accelerated process development and enhanced reproducibility. fcterc.gov.ng

The primary advantages of applying flow chemistry to this compound synthesis include improved heat and mass transfer, which allows for better control over highly exothermic reactions and enhances safety. Furthermore, this approach facilitates resource optimization and can lead to higher yields and purity by minimizing the formation of byproducts. surveyking.com Flow chemistry is considered a promising frontier for making the synthesis of this compound more efficient, scalable, and economically viable. fcterc.gov.ngsurveyking.com

Table 1: Advantages of Flow Chemistry in this compound Synthesis

| Feature | Benefit | Source |

| Continuous Processing | Enables automated, uninterrupted synthesis suitable for industrial scale-up. | fcterc.gov.ng |

| Rapid Optimization | Allows for quick screening of various reaction conditions to find optimal parameters. | fcterc.gov.ng |

| Enhanced Safety | Provides superior control over reaction exotherms and hazardous intermediates. | General Flow Chemistry Principles |

| Improved Reproducibility | Standardized conditions in a closed loop lead to more consistent product outcomes. | fcterc.gov.ng |

| Resource Optimization | Minimizes solvent and reagent waste, contributing to a greener process. | surveyking.com |

Electrochemical Synthesis and Transformations

Electrochemical methods offer a powerful and green alternative for chemical transformations, often avoiding the need for harsh chemical reagents. In the context of this compound, research has demonstrated its susceptibility to electrochemical reduction.

A key transformation is the reduction of this compound to 1-phenyl-2-aminopropane (amphetamine). Studies have shown this can be achieved through controlled-potential electrolysis. scribd.com In one such procedure, the electrolysis is performed at a controlled potential of -1.1 to -1.3 V in a solution of sulfuric acid in an isopropanol/water mixture. scribd.com This method directly converts the nitroalkene to the corresponding amine, achieving yields of around 60%. scribd.com While this demonstrates the feasibility of the transformation, further optimization would be required to improve yield and purity for practical applications. scribd.com

The broader field of electrochemistry applied to related nitro compounds also suggests potential. For instance, green electrochemical methods have been used to synthesize new nitropropane derivatives from other starting materials, highlighting the versatility of this technique for forming C-N bonds and other complex structures under environmentally benign conditions. chemistryresearches.ir

Table 2: Electrochemical Reduction of this compound to Amphetamine

| Parameter | Details | Source |

| Method | Controlled-potential electrolysis | scribd.com |

| Catholyte | 0.3M Sulfuric acid in Isopropanol/Water (2:1 v/v) | scribd.com |

| Potential | -1.1 to -1.3 V | scribd.com |

| Temperature | 10-15°C | scribd.com |

| Product | Amphetamine (1-phenyl-2-aminopropane) | scribd.com |

| Reported Yield | 60% | scribd.com |

Photochemical Reactions and Photo-induced Isomerizations

Photochemistry explores reactions initiated by the absorption of light, providing unique pathways for molecular transformations that are often inaccessible through thermal methods. While specific research on the photochemical reactions of this compound is not extensively documented in available literature, the behavior of structurally similar compounds allows for informed speculation on potential research avenues.

One likely photochemical process for this compound is E/Z photoisomerization around the carbon-carbon double bond. researchgate.net Molecules with similar structures, such as other substituted styrenes and cinnamate (B1238496) derivatives, are known to undergo reversible isomerization upon irradiation with specific wavelengths of light. researchgate.netfiu.edu This process involves the excitation of the molecule to an electronic excited state, where rotation around the double bond becomes possible, followed by relaxation to either the E or Z isomer. researchgate.net

Furthermore, photochemical reactions involving other functional groups in the molecule could be explored. For example, studies on the photolysis of related compounds like 2-phenylpropene with tetranitromethane show the formation of complex adducts through light-induced radical chain reactions. scispace.com The conjugated system in this compound, involving the phenyl ring, the double bond, and the nitro group, suggests a rich potential for various photochemical transformations, including cycloadditions and rearrangements, marking this as an area ripe for future investigation.

Development of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly shaping synthetic strategies across the chemical industry, and the synthesis of this compound is no exception. bloomtechz.comuvci.edu.ci Research is actively focused on developing more environmentally responsible methods that improve efficiency, reduce waste, and minimize the use of hazardous materials. fcterc.gov.ngbloomtechz.com

Key developments in this area include:

Catalyst Innovation : A significant focus is on replacing traditional catalysts with more sustainable alternatives. The use of recyclable, solid-supported catalysts, such as silica-supported sodium hydrogen sulfate (B86663), has been shown to achieve high yields (85–90%) while allowing for easy separation and reuse of the catalyst for multiple cycles. fcterc.gov.ng

Greener Solvents : Efforts are being made to replace hazardous solvents like dichloromethane (B109758) with greener alternatives such as cyclopentyl methyl ether (CPME), which has a more favorable environmental and safety profile.

Energy Efficiency : Microwave-assisted synthesis has emerged as a method to significantly shorten reaction times and reduce energy consumption, in some cases by 40-60%, compared to conventional heating methods.

Atom Economy : The development of novel catalytic systems, including transition metal complexes and organocatalysts, aims to maximize the incorporation of starting materials into the final product, thereby enhancing atom economy and reducing the generation of chemical waste. fcterc.gov.ng

Integrated Approaches : Methodologies like flow chemistry and biocatalysis are central to the green chemistry paradigm for this compound, offering optimized resource use and the potential for biodegradable catalysts. surveyking.com

Table 3: Summary of Green Chemistry Approaches for this compound

| Approach | Objective | Example/Benefit | Source |

| Recyclable Catalysts | Reduce waste and catalyst cost. | Silica-supported sodium hydrogen sulfate allows for up to five reuse cycles. | fcterc.gov.ng |

| Alternative Solvents | Minimize environmental impact and improve safety. | Replacing dichloromethane with cyclopentyl methyl ether (CPME). | |

| Microwave-Assisted Synthesis | Reduce energy consumption and reaction time. | Can lower energy use by 40-60%. | |

| Biocatalysis | Use renewable, biodegradable catalysts. | Harnessing enzymes for sustainable synthesis pathways. | surveyking.com |

| Flow Chemistry | Optimize resource use and improve control. | Continuous synthesis leads to less waste and better process management. | surveyking.com |

Exploration of New Catalytic Systems (e.g., Organocatalysis, Biocatalysis)

The search for novel catalytic systems is a major frontier in modern organic synthesis, offering pathways to greater efficiency, control, and selectivity. uvci.edu.ci For this compound, both organocatalysis and biocatalysis represent promising and rapidly developing fields of research.

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. These catalysts are often more stable, less toxic, and less sensitive to air and moisture than traditional metal-based catalysts. fcterc.gov.nguvci.edu.ci In the context of nitroalkene synthesis, ortho-naphthoquinone-based organocatalysts have been identified as effective for the aerobic oxidation of primary nitroalkanes, which can be coupled with amines to yield nitroalkene derivatives. lookchem.com This highlights the potential for developing organocatalytic routes to this compound that offer high selectivity and operational simplicity. uvci.edu.ci

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.gov This approach is highly valued for its exceptional selectivity (chemo-, regio-, and stereoselectivity) and its operation under mild, environmentally friendly conditions. nih.gov Several studies have explored the use of biocatalysts for the transformation of this compound. A notable example is the use of Old Yellow Enzymes (OYEs), a class of oxidoreductases, for the asymmetric reduction of the double bond. nih.gov Research using recombinant Saccharomyces cerevisiae expressing various OYEs demonstrated efficient reduction of (E)-1-phenyl-2-nitropropene to 1-phenyl-2-nitropropane, although the enantioselectivity was generally low due to the easy racemization of the product. nih.gov Other enzymatic systems, such as PETN reductase and lipases, have also been investigated for transformations involving nitro-olefins and related structures, indicating a broad potential for developing highly specific biocatalytic processes. acs.orgresearchgate.net

Table 4: Examples of New Catalytic Systems in this compound Chemistry

| Catalytic System | Catalyst Type | Reaction | Key Findings/Potential | Source |

| Organocatalysis | ortho-Naphthoquinone | Aerobic oxidation/coupling | Catalyzes formation of nitroalkenes from nitroalkanes and amines. | lookchem.com |

| Biocatalysis | Old Yellow Enzymes (OYEs) | Reduction of C=C double bond | High conversion to 1-phenyl-2-nitropropane; low enantioselectivity. | nih.gov |

| Biocatalysis | PETN Reductase | Reduction of nitro-olefins | Potential scaffold for developing industrially useful biocatalysts for nitro group transformations. | acs.org |

| Biocatalysis | Lipase | Domino thia-Michael–Henry reaction | Used for dynamic kinetic resolution of complex thiolane structures derived from this compound. | researchgate.net |

Conclusion and Outlook in Academic Research

Synthesis of Key Academic Contributions and Remaining Challenges

Academic research has firmly established 1-phenyl-2-nitropropene (B101151) as a cornerstone intermediate. smolecule.com The most common synthesis route is the Henry reaction, also known as a nitroaldol reaction, which involves the condensation of benzaldehyde (B42025) and nitroethane using a basic catalyst. safrole.comwikipedia.orgbloomtechz.com This method is noted for its simplicity and efficiency. fcterc.gov.ng Alternative pathways, such as the reaction of phenylacetic acid with nitric acid, have also been explored. fcterc.gov.ng

The primary academic contribution of P2NP lies in its utility as a precursor. Its reduction is a key step in producing pharmacologically significant compounds like 1-phenyl-2-aminopropane (amphetamine). smolecule.comsafrole.com Furthermore, its role as a Michael acceptor allows for the formation of new carbon-carbon and carbon-heteroatom bonds, expanding its synthetic utility. smolecule.combloomtechz.com The compound can also act as an electron-deficient dienophile in Diels-Alder reactions, enabling the rapid construction of complex cyclic systems. bloomtechz.com

Despite these contributions, significant challenges remain.

Selectivity in Reduction: The reduction of this compound can yield multiple products, including the desired amine, the corresponding oxime, or the ketone (1-phenyl-2-propanone). smolecule.comresearchgate.net Controlling the reaction conditions to selectively produce one compound over the others is a persistent challenge, often leading to mixtures and requiring difficult purifications. researchgate.netgoogle.com

Yield and Purity: Achieving high yields and high purity of the target products from P2NP transformations can be difficult, often requiring careful control over reaction conditions and potentially sophisticated purification techniques. fcterc.gov.ngunodc.org

Stereocontrol: Many of the derivatives of P2NP are chiral, and developing effective methods for asymmetric synthesis to produce specific enantiomers remains a major goal. bloomtechz.com While some progress has been made using chiral catalysts, achieving high enantiomeric excess is an ongoing area of research. bloomtechz.comscribd.com

Sustainability: Many established synthetic protocols rely on harsh reagents, such as strong reducing agents like lithium aluminum hydride, or produce significant waste. unodc.org The development of greener, more sustainable methods is a key challenge for modern chemical synthesis. bloomtechz.comfcterc.gov.nguvci.edu.ci

Table 1: Summary of Reduction Methods for this compound and Associated Challenges

| Reduction Method/Reagent | Primary Product(s) | Key Academic Challenges | Citations |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | 1-Phenyl-2-aminopropane (Amphetamine) | Formation of partial reduction by-products; catalyst poisoning. | bloomtechz.comgoogle.com |

| Lithium Aluminum Hydride (LAH) | 1-Phenyl-2-aminopropane, 1-Phenyl-2-propanoxime | Product distribution is highly dependent on reactant ratios and conditions; requires anhydrous environment. | researchgate.net |

| Iron in Acid (e.g., Fe/HCl) | 1-Phenyl-2-propanone (P2P), 1-Phenyl-2-propanoxime | Controlling reaction to yield ketone vs. oxime; requires stringent pH and temperature control. | google.comscribd.comyoutube.com |

| Iridium or Ruthenium Complexes | 1-Phenyl-2-propanone, 1-Phenyl-2-nitropropane, 1-Phenyl-2-propylamine | Product selectivity is dependent on catalyst, solvent, and temperature; enantioselectivity is often low. | scribd.commdpi.com |

Unexplored Areas of Reactivity and Potential Transformations

While the reduction of this compound is well-documented, its full synthetic potential remains partially untapped. The unique arrangement of functional groups offers opportunities for novel transformations that are underexplored in academic literature.

Domino and Tandem Reactions: The conjugated system is primed for sequential reactions. A Michael addition could be followed by an intramolecular cyclization or another transformation in a one-pot synthesis. For instance, domino thia-Michael-Henry reactions have been explored to create complex thiolane structures with multiple stereocenters, suggesting that other nucleophile-electrophile combinations could yield novel heterocyclic systems. researchgate.net

Asymmetric Organocatalysis: The use of small chiral organic molecules as catalysts is a burgeoning field. While applied to similar nitroalkenes, the full potential of organocatalysis for asymmetric transformations of P2NP itself—such as enantioselective Michael additions or cycloadditions—is an area ripe for investigation. mdpi.comresearchgate.net This could provide greener and more direct routes to chiral building blocks.

Photochemical and Electrochemical Reactions: The application of light or electric current to drive reactions of P2NP is not extensively studied. These methods could offer unique reactivity pathways, potentially allowing for transformations that are difficult to achieve through traditional thermal methods, such as novel cycloadditions or radical reactions.

Polymer Chemistry and Materials Science: The potential of this compound as a monomer or functional component in polymer synthesis is largely unexplored. fcterc.gov.nguvci.edu.ci Its rigid structure and reactive sites could be exploited to create novel polymers with interesting electronic or material properties.

Future Research Directions and Opportunities for Innovation

Future academic research on this compound is likely to be driven by the pursuit of greater efficiency, selectivity, and sustainability, as well as the discovery of new applications beyond its traditional role as a precursor.

Advanced Catalytic Systems: A primary focus will be the design of sophisticated catalysts. This includes developing highly active and selective heterogeneous catalysts for easier separation and recycling, thus improving the sustainability of processes. fcterc.gov.ng Furthermore, the development of catalysts for enantioselective reductions will remain a "holy grail" to provide direct access to optically pure pharmaceuticals. bloomtechz.com

Green Chemistry Approaches: Innovation will be centered on aligning synthetic methods with the principles of green chemistry. This involves exploring solvent-free reaction conditions, using renewable starting materials, and designing processes that minimize waste generation. bloomtechz.comuvci.edu.ci Mechanistic studies, including computational chemistry, will be vital to guide the rational design of these greener processes. nih.govacs.org

Expansion of Synthetic Utility: There is a significant opportunity to move beyond the synthesis of phenethylamines. Future work should focus on using this compound as a versatile platform for the synthesis of a broader range of complex molecules, such as novel agrochemicals, dyes, and unique heterocyclic scaffolds for medicinal chemistry. smolecule.combloomtechz.com

Biocatalysis: The use of enzymes (biocatalysis) for transformations of P2NP is an emerging area. Lipases have been used in dynamic kinetic resolution systems involving similar structures, indicating potential for enzymes to perform highly selective and environmentally benign transformations on P2NP. researchgate.net

Table 2: Potential Future Research Directions for this compound

| Research Area | Objective | Potential for Innovation | Citations |

|---|---|---|---|

| Asymmetric Catalysis | Develop catalysts for high-enantioselectivity reductions and additions. | Direct synthesis of chiral drugs and fine chemicals. | bloomtechz.comscribd.comgoogle.com |

| Green Chemistry | Create sustainable synthesis routes using recyclable catalysts and safer reagents. | Reduced environmental impact and increased process safety. | bloomtechz.comfcterc.gov.nguvci.edu.ci |

| Novel Reaction Discovery | Explore domino, photochemical, and electrochemical reactions. | Access to new molecular scaffolds and complex structures. | researchgate.netmdpi.com |

| Materials Science | Investigate P2NP as a monomer or functional additive in polymers. | Creation of new materials with unique optical or electronic properties. | fcterc.gov.nguvci.edu.ci |

| Biocatalysis | Utilize enzymes for selective transformations. | Highly specific, environmentally friendly synthetic methods. | researchgate.net |

Q & A

Q. What are the standard analytical methods for characterizing 1-phenyl-2-nitropropene, and how should researchers validate its purity and structural identity?

- Methodological Answer : Characterization typically involves a combination of techniques:

- UV/Vis Spectroscopy : λmax at 225 nm and 304 nm to confirm conjugation and nitro group presence .

- Chromatography (GC-MS/HPLC) : Used to assess purity (≥98% recommended) and detect impurities like toluene or acetic acid, which are common byproducts in synthesis .

- NMR (¹H and ¹³C) : Critical for structural confirmation; key signals include aromatic protons (δ 7.2–7.5 ppm) and nitropropene backbone resonances .

- HRMS : Validates molecular weight (163.176 g/mol) and formula (C₉H₉NO₂) .

- Validation : Cross-reference data with literature, replicate analyses, and include raw spectra in supplementary materials to ensure reproducibility .

Q. How should researchers design experiments to synthesize this compound while minimizing byproducts?

- Methodological Answer :

- Synthetic Route : The nitrostyrene method is most common, involving condensation of benzaldehyde with nitroethane. Optimize molar ratios (e.g., 1:1.2 benzaldehyde:nitroethane) and acid catalysts (e.g., ammonium acetate) .

- Byproduct Mitigation : Monitor reaction temperature (70–80°C) to avoid decomposition. Use inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Recrystallize in ethanol or use column chromatography (silica gel, hexane:ethyl acetate eluent) to isolate the product .

- Documentation : Follow Beilstein Journal guidelines: report detailed procedures for ≥5 compounds in the main text; others in supplementary files .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at -20°C in airtight containers; stability ≥5 years under these conditions .

- Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact due to potential irritant properties .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Dispose of waste via certified hazardous waste programs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

- Methodological Answer :

- Variable Analysis : Compare catalyst types (e.g., acetic acid vs. ammonium acetate), reaction times (4–24 hours), and solvent systems (toluene vs. ethanol) .

- Reproducibility Checks : Replicate protocols from conflicting studies under controlled conditions. Use in situ monitoring (e.g., TLC or FTIR) to track reaction progress .

- Statistical Modeling : Apply factorial design to identify critical variables (e.g., temperature, catalyst loading) affecting yield .

Q. What mechanistic insights explain the reactivity of this compound in [3+2] cycloadditions or nucleophilic substitutions?

- Methodological Answer :

- Electrophilic Behavior : The nitro group activates the α,β-unsaturated system for Michael additions. Computational studies (DFT) can map electron density to predict regioselectivity .

- Cycloaddition Studies : Use kinetic isotope effects (KIE) or stereochemical probes to elucidate transition states. For example, nitro group polarization directs diene approach in Diels-Alder reactions .